

Pro-Cognitive Effects of Amdiglurax: A Comparative Analysis

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Compound of Interest		
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This guide provides a comprehensive comparison of the pro-cognitive effects of Amdiglurax (formerly NSI-189, ALTO-100) with two other notable cognitive-enhancing agents, Vortioxetine and Modafinil. The information is compiled from preclinical and clinical trial data to offer an objective overview for the scientific community.

Introduction to Amdiglurax and Comparator Compounds

Amdiglurax is an investigational small molecule being developed for major depressive disorder (MDD), bipolar depression, and post-traumatic stress disorder (PTSD). Its primary interest in the context of cognitive enhancement stems from its proposed novel mechanism of action: the indirect modulation of brain-derived neurotrophic factor (BDNF) signaling and stimulation of hippocampal neurogenesis. Clinical trials have reported pro-cognitive effects even in the absence of a primary antidepressant effect.

Vortioxetine is an antidepressant with a multimodal mechanism of action, primarily targeting the serotonin system.[1] It has demonstrated pro-cognitive effects in patients with MDD, which are believed to be partly independent of its antidepressant action.

Modafinil is a wakefulness-promoting agent used to treat sleep disorders. It is also used offlabel as a cognitive enhancer. Its mechanism of action is thought to involve the modulation of



dopamine and norepinephrine neurotransmission.[2]

Mechanism of Action

The distinct mechanisms of action of these three compounds likely underlie their different profiles of cognitive enhancement.

Amdiglurax: Neurogenesis and Synaptic Plasticity

Amdiglurax's pro-cognitive effects are hypothesized to result from its influence on neurotrophic pathways. It is believed to indirectly enhance the signaling of Brain-Derived Neurotrophic Factor (BDNF) through its receptor, Tropomyosin receptor kinase B (TrkB). This signaling cascade is crucial for neuronal survival, differentiation, and synaptic plasticity, particularly in the hippocampus, a brain region vital for learning and memory. Preclinical studies have shown that Amdiglurax can increase hippocampal volume in rodents.



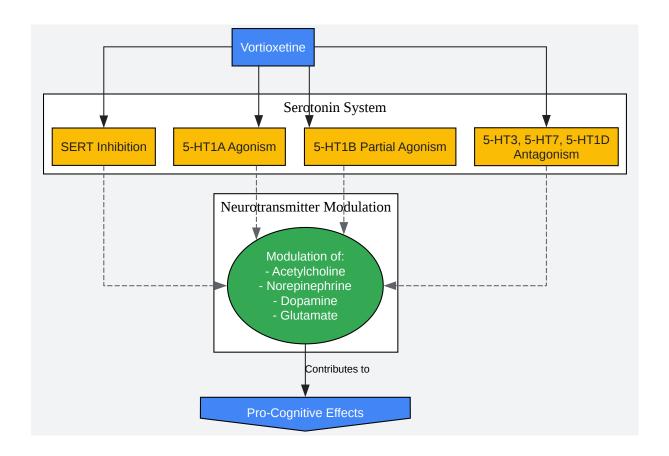
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Amdiglurax's Proposed Mechanism of Action.

Vortioxetine: Multimodal Serotonergic Activity

Vortioxetine's cognitive benefits are attributed to its complex interaction with multiple serotonin (5-HT) receptors, in addition to its inhibition of the serotonin transporter (SERT). It acts as a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors.[1] This multimodal action is thought to modulate the release of several neurotransmitters, including acetylcholine, norepinephrine, dopamine, and glutamate, which are implicated in cognitive processes.





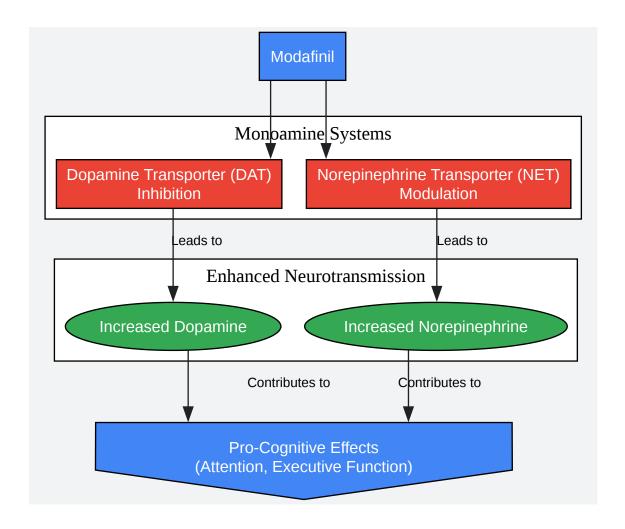
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Vortioxetine's Multimodal Mechanism of Action.

Modafinil: Dopaminergic and Noradrenergic Modulation

Modafinil's primary mechanism for cognitive enhancement is believed to be its action as a weak dopamine reuptake inhibitor.[2] By blocking the dopamine transporter (DAT), it increases the levels of dopamine in the synapse. It also appears to have effects on the norepinephrine system. These actions in brain regions associated with wakefulness, attention, and executive function are thought to underlie its pro-cognitive effects.





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Modafinil's Mechanism of Action.

Preclinical and Clinical Data Comparison

The following tables summarize the available quantitative data on the pro-cognitive effects of Amdiglurax, Vortioxetine, and Modafinil. It is important to note that these data are from separate studies with different patient populations and methodologies, so direct comparisons should be made with caution.

Amdiglurax (NSI-189) - Clinical Trial Data in MDD



Cognitive Domain	Assessment Tool	Dosage	Result vs. Placebo	Study
Memory	CogScreen	40 mg/day	Cohen's d = 1.12, p = 0.002	Fava et al. (Phase 2)[3][4]
Working Memory	CogScreen	40 mg/day	Cohen's d = 0.81, p = 0.020	Fava et al. (Phase 2)[3][4]
Executive Function	CogScreen	40 mg/day	Cohen's d = 0.66, p = 0.048	Fava et al. (Phase 2)[3][4]

Vortioxetine - Clinical Trial Data in MDD



Cognitive Domain	Assessment Tool	Dosage	Result vs. Placebo	Study
Processing Speed, Executive Function	Digit Symbol Substitution Test (DSST)	10-20 mg/day	Statistically significant improvement (p < 0.05)	CONNECT Study[5][6]
Composite Cognition Score	DSST & RAVLT	10 mg/day	Mean difference = 0.36 (p < 0.0001)	FOCUS Study[7]
Composite Cognition Score	DSST & RAVLT	20 mg/day	Mean difference = 0.33 (p < 0.0001)	FOCUS Study[7]
Executive Function	Composite Z- score	10 & 20 mg/day	Standardized effect sizes = 0.35 to 0.49 (p < 0.01)	McIntyre et al. (Post-hoc analysis of FOCUS)[8]
Memory	Composite Z- score	10 mg/day	Standardized effect size = 0.31 (p = 0.0036)	McIntyre et al. (Post-hoc analysis of FOCUS)[8]
Memory	Composite Z- score	20 mg/day	Standardized effect size = 0.22 (p = 0.0349)	McIntyre et al. (Post-hoc analysis of FOCUS)[8]

RAVLT: Rey Auditory Verbal Learning Test

Modafinil - Clinical Trial Data in Healthy, Non-Sleep-Deprived Adults



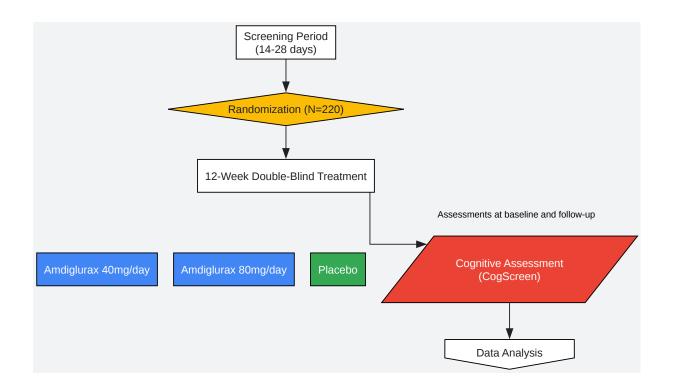
Cognitive Domain	Assessment Tool	Dosage	Result vs. Placebo	Study
Digit Span, Visual Pattern Recognition Memory, Spatial Planning, Stop- Signal Reaction Time	Neuropsychologi cal Test Battery	100 mg & 200 mg	Significant enhancement	Turner et al. (2003)[9][10]
Working Memory, Impulse Control, Vigilance, Sustained Attention	Various Cognitive Tests	Not specified	Evidence for enhancement	Baranski et al. (2004), Randall et al. (2003), Turner et al. (2003)[11]
Overall Cognition	Meta-analysis of 19 trials	100 mg & 200 mg	Small but significant effect (Hedges' g = 0.10)	Kredlow et al. (2019)[12]

Experimental Protocols Amdiglurax (NSI-189) Phase 2 Study in MDD (NCT02695472)

- Study Design: A Phase 2, double-blind, placebo-controlled, sequential parallel comparison design (SPCD) study.[4][13]
- Participants: 220 outpatients with a diagnosis of recurrent Major Depressive Disorder.[3][4]
 Key inclusion criteria included a Montgomery-Åsberg Depression Rating Scale (MADRS)
 score of ≥ 20.[13] Patients who had failed to respond to more than two adequate
 antidepressant trials in the current episode were excluded.[13]
- Intervention: Patients were randomized to receive NSI-189 40 mg/day, NSI-189 80 mg/day (administered as 40 mg twice daily), or placebo for 12 weeks.[4][13]



 Cognitive Assessment: Cognitive function was assessed using the CogScreen computerized test battery.[3][4] The CogScreen battery includes subtests that measure attention, memory, visual-perceptual skills, sequencing, logical problem-solving, reaction time, and executive functions.[14][15][16][17]



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Amdiglurax Phase 2 Clinical Trial Workflow.

Vortioxetine FOCUS and CONNECT Studies in MDD

- Study Design: Randomized, double-blind, placebo-controlled, 8-week studies.[5][7] The CONNECT study also included an active reference arm (duloxetine).[5]
- Participants: Adults with recurrent moderate-to-severe MDD.[7][18]



- Intervention: Patients were randomized to receive fixed doses of vortioxetine (10 mg/day or 20 mg/day) or placebo.[7]
- Cognitive Assessment: A battery of objective neuropsychological tests was used, with the
 primary outcome in the FOCUS study being a composite score of the Digit Symbol
 Substitution Test (DSST) and the Rey Auditory Verbal Learning Test (RAVLT).[7] The
 CONNECT study's primary endpoint was the change from baseline on the DSST.[5] Other
 tests included the Trail Making Test A/B and the Stroop Test.[18]

Modafinil Studies in Healthy Adults

- Study Design: Typically randomized, double-blind, placebo-controlled, crossover or parallel-group designs with single-dose administration.
- Participants: Healthy, non-sleep-deprived adult volunteers.
- Intervention: Single oral doses of modafinil (commonly 100 mg or 200 mg) or placebo.[9]
- Cognitive Assessment: A variety of neuropsychological tests are used across studies to assess domains such as attention (e.g., Stop-Signal Reaction Time), memory (e.g., Digit Span, Visual Pattern Recognition), and executive function (e.g., Spatial Planning).[9][10]

Summary and Future Directions

Amdiglurax has demonstrated promising pro-cognitive effects in clinical trials, particularly in the domains of memory and executive function. Its unique neurogenic mechanism of action sets it apart from other cognitive enhancers. Vortioxetine also shows consistent, albeit modest, procognitive benefits in patients with MDD through its multimodal serotonergic activity. Modafinil appears to be effective in enhancing attention and executive functions, especially in situations of high cognitive demand, through its dopaminergic and noradrenergic actions.

A direct comparative clinical trial would be necessary to definitively establish the relative efficacy and specific cognitive profiles of these agents. Future research on Amdiglurax should aim to further elucidate its precise molecular targets and signaling pathways. Additionally, identifying biomarkers to predict which patient populations are most likely to respond to the procognitive effects of Amdiglurax, as is being explored with cognitive biomarkers, will be crucial for its future development and potential clinical application.



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